molecular formula C19H20N4O2S2 B10793026 2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole

2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole

Cat. No.: B10793026
M. Wt: 400.5 g/mol
InChI Key: CQJJVTWUSAFIND-UHFFFAOYSA-N
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Description

2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminothiophenol with 2-nitrophenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole is unique due to its combination of a benzothiazole core with a piperazine ring and a nitrophenyl group.

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C19H20N4O2S2/c24-23(25)17-7-3-2-6-16(17)22-11-9-21(10-12-22)13-14-26-19-20-15-5-1-4-8-18(15)27-19/h1-8H,9-14H2

InChI Key

CQJJVTWUSAFIND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC2=NC3=CC=CC=C3S2)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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